3-{4-[(4-Methylbenzyl)oxy]phenyl}-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-{4-[(4-Methylbenzyl)oxy]phenyl}-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole core linked to an indole moiety and a substituted phenyl group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(4-Methylbenzyl)oxy]phenyl}-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One common method starts with the preparation of the substituted phenylhydrazine, which is then reacted with an appropriate indole derivative under controlled conditions to form the desired pyrazole compound. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acetic acid or hydrochloric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also aid in identifying optimal reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(4-Methylbenzyl)oxy]phenyl}-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted pyrazole derivatives .
Scientific Research Applications
3-{4-[(4-Methylbenzyl)oxy]phenyl}-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-{4-[(4-Methylbenzyl)oxy]phenyl}-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide
- 3-{4-[(4-Methylbenzyl)oxy]phenyl}-N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide
- 4-((4-Methylbenzyl)oxy)-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide
Uniqueness
What sets 3-{4-[(4-Methylbenzyl)oxy]phenyl}-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide apart is its specific structural configuration, which imparts unique chemical and biological properties. Its combination of a pyrazole core with an indole moiety and a substituted phenyl group makes it particularly versatile for various applications .
Properties
Molecular Formula |
C26H21N5O3 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H21N5O3/c1-16-6-8-17(9-7-16)15-34-19-12-10-18(11-13-19)22-14-23(29-28-22)25(32)31-30-24-20-4-2-3-5-21(20)27-26(24)33/h2-14,27,33H,15H2,1H3,(H,28,29) |
InChI Key |
VITUTBHWESAUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N=NC4=C(NC5=CC=CC=C54)O |
Origin of Product |
United States |
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